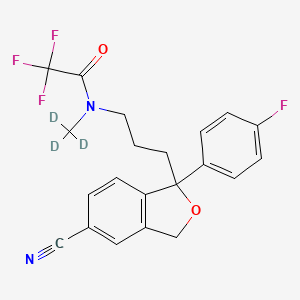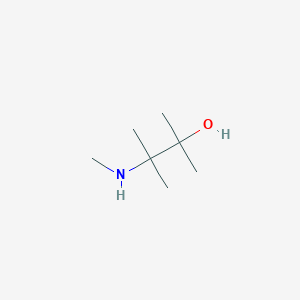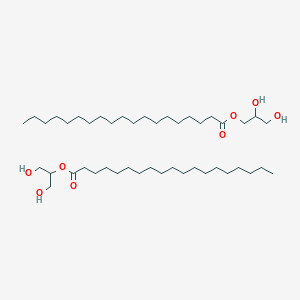
(2-Bromoethyl-1,1,2,2-d4)-benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Bromoethyl-1,1,2,2-d4)-benzene is a deuterated organic compound, where the hydrogen atoms in the ethyl group are replaced with deuterium, a stable isotope of hydrogen. This compound is often used in scientific research due to its unique properties, which include increased stability and distinct spectroscopic characteristics.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromoethyl-1,1,2,2-d4)-benzene typically involves the bromination of deuterated ethylbenzene. The reaction can be carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction conditions usually involve maintaining a controlled temperature and ensuring an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated ethylbenzene and bromine, with stringent control over reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency.
化学反応の分析
Types of Reactions
(2-Bromoethyl-1,1,2,2-d4)-benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Reduction Reactions: The compound can be reduced to (2-Ethyl-1,1,2,2-d4)-benzene using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation can convert the ethyl group to a carboxylic acid group, forming (2-Bromoethyl-1,1,2,2-d4)-benzoic acid.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or potassium cyanide (KCN) in polar solvents such as water or ethanol.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Major Products Formed
Substitution: (2-Hydroxyethyl-1,1,2,2-d4)-benzene, (2-Cyanoethyl-1,1,2,2-d4)-benzene.
Reduction: (2-Ethyl-1,1,2,2-d4)-benzene.
Oxidation: (2-Bromoethyl-1,1,2,2-d4)-benzoic acid.
科学的研究の応用
(2-Bromoethyl-1,1,2,2-d4)-benzene is widely used in various fields of scientific research:
Chemistry: As a labeled compound in NMR spectroscopy to study reaction mechanisms and molecular structures.
Biology: In metabolic studies to trace the incorporation and transformation of the compound in biological systems.
Medicine: As a precursor in the synthesis of deuterated drugs, which often exhibit improved pharmacokinetic properties.
Industry: Used in the production of specialty chemicals and materials with enhanced stability and performance.
作用機序
The mechanism of action of (2-Bromoethyl-1,1,2,2-d4)-benzene depends on the specific application. In chemical reactions, the presence of deuterium can influence reaction rates and pathways due to the kinetic isotope effect. In biological systems, the deuterated compound may exhibit different metabolic pathways compared to its non-deuterated counterpart, leading to altered biological activity.
類似化合物との比較
Similar Compounds
(2-Bromoethyl)-benzene: The non-deuterated analog of (2-Bromoethyl-1,1,2,2-d4)-benzene.
(2-Chloroethyl-1,1,2,2-d4)-benzene: A similar deuterated compound with a chlorine atom instead of bromine.
(2-Bromoethyl-1,1,2,2-d4)-toluene: A deuterated compound with a methyl group on the benzene ring.
Uniqueness
This compound is unique due to the presence of deuterium, which imparts distinct spectroscopic properties and increased stability. This makes it particularly valuable in research applications where precise tracking and analysis of the compound are required.
特性
分子式 |
C8H9Br |
|---|---|
分子量 |
189.09 g/mol |
IUPAC名 |
(2-bromo-1,1,2,2-tetradeuterioethyl)benzene |
InChI |
InChI=1S/C8H9Br/c9-7-6-8-4-2-1-3-5-8/h1-5H,6-7H2/i6D2,7D2 |
InChIキー |
WMPPDTMATNBGJN-KXGHAPEVSA-N |
異性体SMILES |
[2H]C([2H])(C1=CC=CC=C1)C([2H])([2H])Br |
正規SMILES |
C1=CC=C(C=C1)CCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


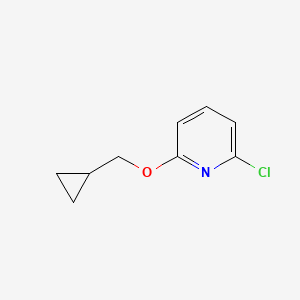
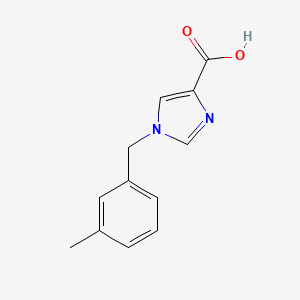
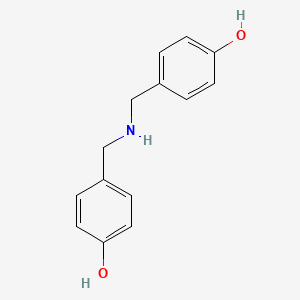
![alpha,alpha-dimethyl-1H-imidazo[4,5-c]quinoline-1-ethanol](/img/structure/B13444816.png)
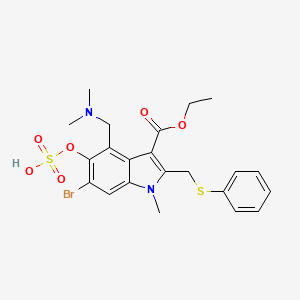
![(3R,5S)-5-(6-cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridin-8-yl)-3,5-dihydroxypentanoic acid](/img/structure/B13444821.png)
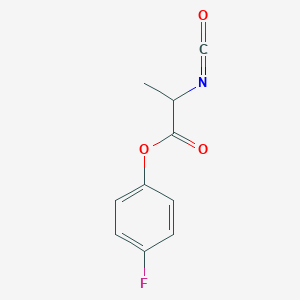
![methyl (1S,2R,3R,5R)-3-benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate;hydrochloride](/img/structure/B13444836.png)
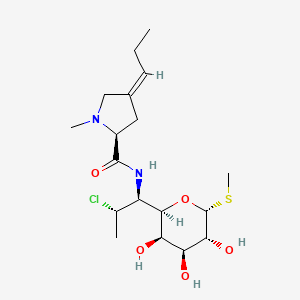
![2-[Methyl(oxan-4-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13444850.png)
